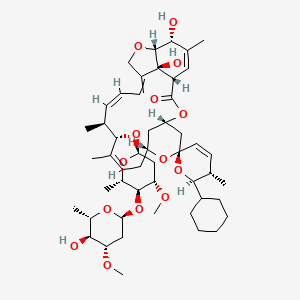

![molecular formula C24H20FN3O3S B2375131 2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 688356-18-5](/img/structure/B2375131.png)

2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Quinazolinone and quinazoline derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as Niementowski reaction . 2-styryl-4 (3H)-quinazolinone derivatives were prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Aplicaciones Científicas De Investigación

Antituberculosis Activity

- A study investigated derivatives of this compound for their in vitro activity against Mycobacterium tuberculosis. Two compounds showed promising results with minimal inhibitory concentrations (MICs) of 3.2 and 3.5 μM, indicating potential as antituberculosis agents (Selvam et al., 2011).

Antimicrobial Activities

- A series of related compounds demonstrated significant antimicrobial activity against gram-positive and gram-negative bacteria. This suggests their potential use in treating bacterial infections (Alagarsamy et al., 2016).

Antiviral Properties

- Novel 2,3-disubstituted quinazolin-4(3H)-ones, synthesized using microwave techniques, were evaluated for their antiviral activity against a range of respiratory and biodefense viruses. Some compounds showed promising results, especially against avian influenza (H5N1) and other viruses (Selvam et al., 2007).

Anti-Inflammatory Activity

- Research on derivatives of this compound demonstrated significant anti-inflammatory effects. One compound, in particular, showed remarkable activity in a carrageenan-induced paw edema test, suggesting potential applications in treating inflammation (Karande et al., 2017).

Antioxidant and Antibacterial Properties

- A study synthesized and characterized a novel series of compounds, which exhibited high antioxidant and antibacterial activities. This indicates the compound's potential as an antioxidant agent (Sarac et al., 2020).

Cytotoxicity and Anticancer Activity

- Compounds derived from this chemical structure were evaluated for their potential cytotoxicity and anticancer activity. Some showed significant anticancer activities against specific cell lines, indicating their potential use in cancer therapy (Nowak et al., 2015).

Direcciones Futuras

Quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers . The emergence of drug resistance has created a critical and unmet medical requirement for the innovation and development of novel classes of antibacterial agents . Therefore, the future directions of research on “2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone” and similar compounds may focus on these areas.

Propiedades

IUPAC Name |

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O3S/c1-30-18-11-17(12-19(13-18)31-2)26-23-20-5-3-4-6-21(20)27-24(28-23)32-14-22(29)15-7-9-16(25)10-8-15/h3-13H,14H2,1-2H3,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFBUPKLUBNBNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone](/img/structure/B2375049.png)

![[2-(4-Butylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2375052.png)

![3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2375057.png)

![tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B2375060.png)

![4-[1,2,3]Triazol-1-yl-cyclohexanone](/img/structure/B2375061.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2375063.png)

![2,4-dichloro-N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2375066.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/no-structure.png)

![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2375071.png)